molecular formula C10H23N3 B8557239 N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine

N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine

Cat. No.: B8557239
M. Wt: 185.31 g/mol
InChI Key: VCTVVEIAWRFJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-Dimethylaminoethyl)piperidin-4-yl]-N-methylamine is a useful research compound. Its molecular formula is C10H23N3 and its molecular weight is 185.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C10H23N3/c1-11-10-4-6-13(7-5-10)9-8-12(2)3/h10-11H,4-9H2,1-3H3

InChI Key

VCTVVEIAWRFJBY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CCN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate (702 mg) in tetrahydrofuran (10.5 ml) was stirred while cooling in an ice bath under a nitrogen atmosphere. Lithium aluminum hydride (280 mg) was added thereto, and the mixture was stirred in an ice bath for 15 minutes and at room temperature for 15 minutes. The reaction mixture was heated to reflux for 11 hours at 100° C. under a nitrogen atmosphere. The reaction mixture was then cooled in an ice bath. Water (2.8 ml), 5N aqueous sodium hydroxide (2.8 ml) and water (14.0 ml) were added in that order, and the mixture was stirred for 2 hours. The insoluble portion was filtered. The filtrate was concentrated to provide the title compound (4.65 g, quantitative) as a yellow oil.
Name
tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
702 mg
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate (7.07 g) in tetrahydrofuran (100 ml) was stirred with cooling on ice under a nitrogen atmosphere. Lithium aluminium hydride (280 mg) was added thereto, followed by stirring on an ice bath for 15 minutes, then at room temperature for 15 minutes. The reaction mixture was heated and refluxed under a nitrogen atmosphere at 100° C. for 11 hours. The reaction mixture was cooled on ice. Water (2.8 ml), a 5N aqueous solution of sodium hydroxide (2.8 ml) and water (14.0 ml) was added thereto in this order, followed by stirring for 2 hours. Insoluble matter was removed by filtration. The filtrate was concentrated to give the title compound (4.65 g, quant.) as a yellow oil.
Name
tert-butyl [1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of tert-butyl[1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate (7.07 g) in tetrahydrofuran (100 ml) was stirred under a nitrogen atmosphere in an ice bath. Lithium aluminum hydride (280 mg) was added thereto, followed by stirring in an ice bath for 15 min, then at room temperature for 15 min. The reaction mixture was heated to reflux at 100° C. under a nitrogen atmosphere for 11 hr. The reaction mixture was cooled in an ice bath. Water (2.8 ml), a 5N aqueous solution of sodium hydroxide (2.8 ml) and water (14.0 ml) were added thereto in this order, followed by stirring for 2 hr. Insoluble matter was removed by filtration. The filtrate was concentrated to provide the titled compound as a yellow oil (4.65 g, quantitative).
Name
tert-butyl[1-(2-dimethylaminoacetyl)piperidin-4-yl]carbamate
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

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